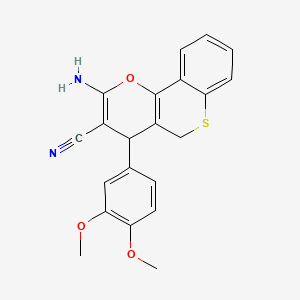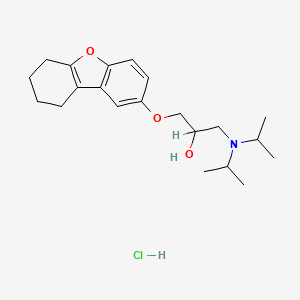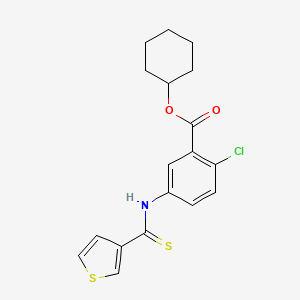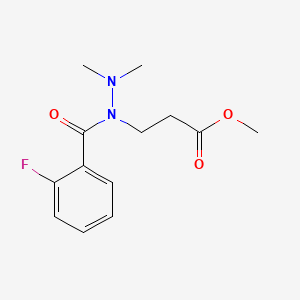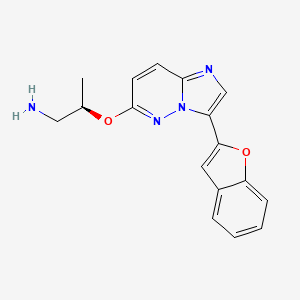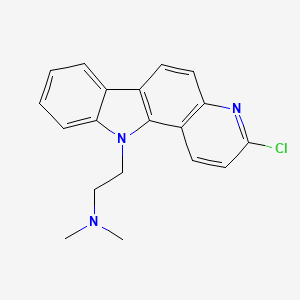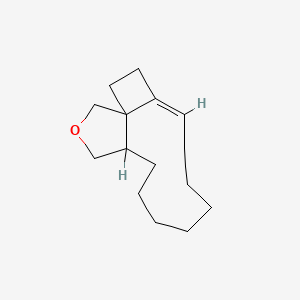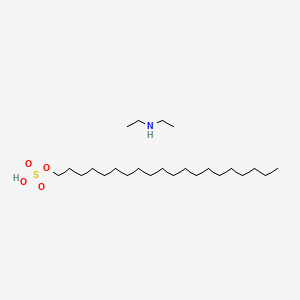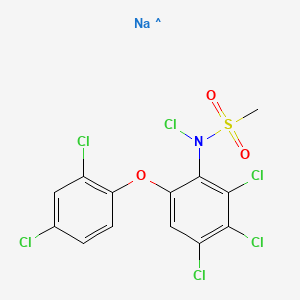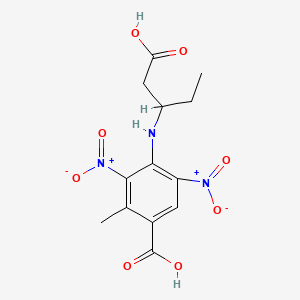
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzoic acid core substituted with nitro groups and an amino group linked to a carboxymethylpropyl chain. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 2-methylbenzoic acid to introduce nitro groups at the 3 and 5 positions. This is followed by the introduction of the amino group through a substitution reaction with a suitable amine, such as 1-(carboxymethyl)propylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid depends on its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially generating reactive oxygen species that can damage cellular components. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxymethylpropyl chain may enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3,5-dinitrobenzoic acid: Lacks the amino and carboxymethylpropyl groups, resulting in different reactivity and applications.
4-Amino-3,5-dinitrobenzoic acid: Similar structure but without the carboxymethylpropyl chain, affecting its solubility and biological activity.
Uniqueness
4-((1-(Carboxymethyl)propyl)amino)-3,5-dinitro-2-methylbenzoic acid is unique due to the combination of functional groups that impart distinct chemical properties and potential applications. The presence of both nitro and amino groups allows for diverse chemical reactivity, while the carboxymethylpropyl chain enhances solubility and bioavailability, making it a versatile compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
127971-58-8 |
|---|---|
Molekularformel |
C13H15N3O8 |
Molekulargewicht |
341.27 g/mol |
IUPAC-Name |
4-(1-carboxybutan-2-ylamino)-2-methyl-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C13H15N3O8/c1-3-7(4-10(17)18)14-11-9(15(21)22)5-8(13(19)20)6(2)12(11)16(23)24/h5,7,14H,3-4H2,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
ICCWTSJUEGQTHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)O)NC1=C(C=C(C(=C1[N+](=O)[O-])C)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




